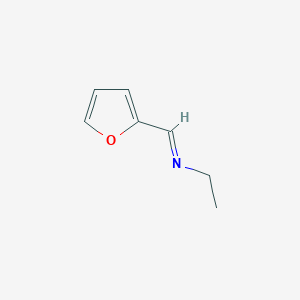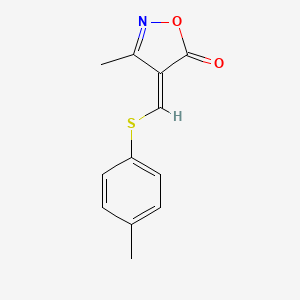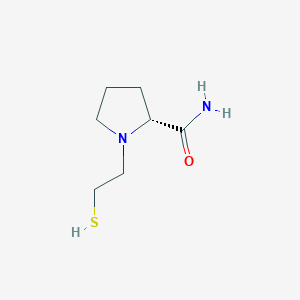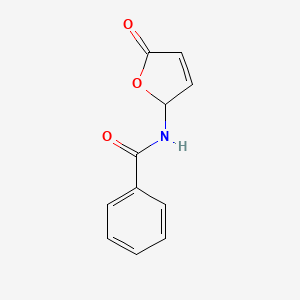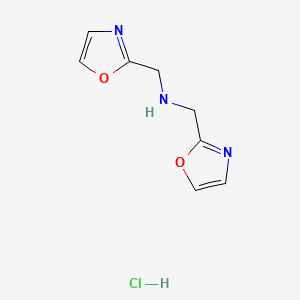
(2R,4S)-Methyl 4-methyl-3,4-dihydro-2H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4S)-Methyl 4-methyl-3,4-dihydro-2H-pyrrole-2-carboxylate is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrole ring and a carboxylate ester group. The stereochemistry of the compound, indicated by the (2R,4S) configuration, plays a crucial role in its chemical behavior and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-Methyl 4-methyl-3,4-dihydro-2H-pyrrole-2-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of a 4-methyl-2-aminobutanal with an esterifying agent, such as methyl chloroformate, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can lead to the large-scale production of this compound with high purity.
化学反应分析
Types of Reactions
(2R,4S)-Methyl 4-methyl-3,4-dihydro-2H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce 3,4-dihydro-2H-pyrrole derivatives.
科学研究应用
(2R,4S)-Methyl 4-methyl-3,4-dihydro-2H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s chiral nature makes it useful in studying stereoselective biological processes.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2R,4S)-Methyl 4-methyl-3,4-dihydro-2H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity. The pathways involved may include binding to receptor sites, altering enzyme kinetics, or modulating signal transduction pathways.
相似化合物的比较
Similar Compounds
(2S,4R)-Methyl 4-methyl-3,4-dihydro-2H-pyrrole-2-carboxylate: The enantiomer of the compound, with different stereochemistry.
Methyl 4-methyl-2-pyrrolecarboxylate: Lacks the dihydro structure, leading to different chemical properties.
Ethyl 4-methyl-3,4-dihydro-2H-pyrrole-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
The uniqueness of (2R,4S)-Methyl 4-methyl-3,4-dihydro-2H-pyrrole-2-carboxylate lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it valuable in applications requiring chiral specificity, such as asymmetric synthesis and chiral drug development.
属性
分子式 |
C7H11NO2 |
|---|---|
分子量 |
141.17 g/mol |
IUPAC 名称 |
methyl (2R,4S)-4-methyl-3,4-dihydro-2H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-5-3-6(8-4-5)7(9)10-2/h4-6H,3H2,1-2H3/t5-,6+/m0/s1 |
InChI 键 |
KZPQLDKVWPVVEC-NTSWFWBYSA-N |
手性 SMILES |
C[C@H]1C[C@@H](N=C1)C(=O)OC |
规范 SMILES |
CC1CC(N=C1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


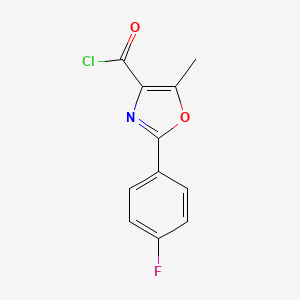
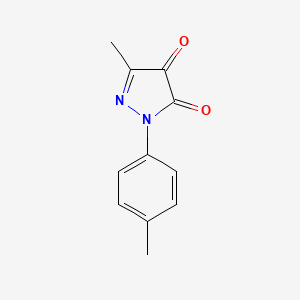
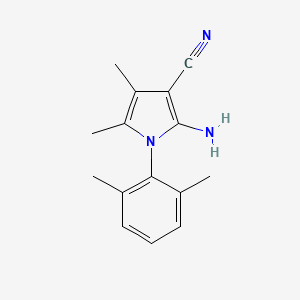
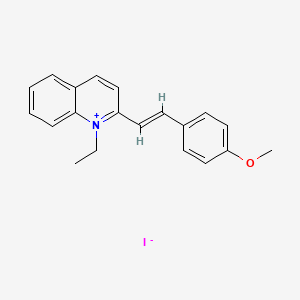
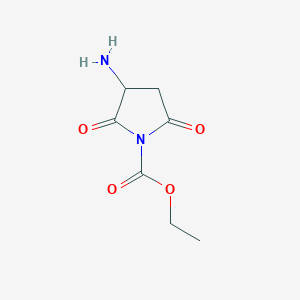

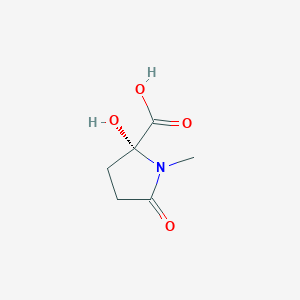
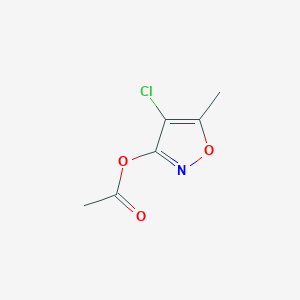
![2-(Difluoromethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B15209400.png)
